2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide
Description
2-[(3-Chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide is a sulfoxide-containing acetamide derivative characterized by a sulfinyl (-S=O) group attached to a 3-chlorophenyl ring and an N-methyl-N-phenyl-substituted acetamide backbone. The sulfinyl group confers polarity and hydrogen-bonding capacity, which may influence solubility, stability, and biological interactions .
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfinyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-17(13-7-3-2-4-8-13)15(18)11-20(19)14-9-5-6-12(16)10-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQBJTHJSMPTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide typically involves the reaction of 3-chlorobenzenesulfinyl chloride with N-methyl-N-phenylacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a key reagent in the synthesis of sulfonamide derivatives. Its ability to undergo substitution reactions allows for the introduction of various functional groups.
- Chemical Reactions : It participates in several types of reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles.
- Oxidation and Reduction : Capable of forming sulfoxides or sulfides.
- Hydrolysis : The amide bond can be hydrolyzed to yield carboxylic acids and amines.
Biology
- Biological Activities : Research indicates potential antimicrobial and anti-inflammatory properties. The sulfinyl group may interact with biological molecules, influencing various pathways.
- Mechanism of Action : It likely interacts with proteins, potentially inhibiting their function and disrupting biological pathways.
Medicine
- Pharmaceutical Development : Ongoing studies explore its role as an intermediate or active ingredient in drug formulations. Its unique structure may contribute to novel therapeutic agents.
- Case Studies : Investigations into its efficacy against specific pathogens or inflammatory conditions are underway, highlighting its potential as a drug candidate.
Industry
- Specialty Chemicals Production : Used as a precursor in synthesizing more complex molecules. Its unique properties make it valuable in the production of agrochemicals and other industrial applications.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Applications |
|---|---|---|
| 2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide | Contains sulfinyl and amide groups; chlorinated phenyl | Organic synthesis, pharmaceutical research |
| Benzenesulfonyl Chloride | Lacks amide group; simpler sulfonyl | Industrial applications |
| Methanesulfonyl Chloride | Contains simpler sulfonyl without aromatic ring | Chemical synthesis |
| N-methyl-N-phenylacetamide | Lacks sulfonyl group | Pharmaceutical intermediates |
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Effects :
- Sulfinyl vs. Sulfonyl/Sulfanyl : The sulfinyl group in the target compound is less oxidized than sulfonyl (-SO₂) but more polar than sulfanyl (-S–). This intermediate oxidation state may balance reactivity and stability, making it suitable for reversible interactions in drug targets .
- Acetamide vs. Glycinamide : Glycinamide analogs (e.g., ) have a shorter carbon chain, reducing conformational flexibility compared to acetamide derivatives. This may limit binding to enzymatic pockets .
Substituent Impact :
- Chlorophenyl vs. Fluorophenyl/Nitrophenyl : The 3-chlorophenyl group offers moderate electron withdrawal, whereas fluorophenyl () provides stronger electronegativity, and nitrophenyl () introduces steric and electronic challenges. These differences influence reactivity and target affinity .
- Benzothiazolyloxy vs. Sulfinyl : Mefenacet’s benzothiazolyloxy group enhances herbicidal activity through π-π stacking, while the sulfinyl group in the target compound may improve solubility via dipole interactions .
Crystallographic and Intermolecular Interactions: Mefenacet’s crystal structure reveals weak C–H···O hydrogen bonds and C–H···π interactions, which stabilize its lattice .
The target compound’s sulfinyl group may similarly target enzymes in weeds or pathogens. Sulfonamide derivatives () are prevalent in antibiotics, suggesting the target compound could be optimized for antimicrobial activity .
Biological Activity
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a sulfinyl group attached to a phenylacetamide backbone, which is significant for its biological properties. The presence of the 3-chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar chloroacetamides, suggesting that the biological activity of this compound may vary based on the substituents on the phenyl ring. For instance, N-(4-chlorophenyl) derivatives demonstrated strong activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The structure-activity relationship (SAR) indicates that halogenated phenyl rings improve activity due to enhanced lipophilicity.
| Compound | Activity Against | Effective Concentration |
|---|---|---|
| This compound | S. aureus, MRSA | High |
| N-(4-chlorophenyl) chloroacetamides | E. coli, C. albicans | Moderate |
Anticancer Activity
The anticancer properties of related phenylacetamide derivatives have been extensively studied. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549).
- Cytotoxicity : The cytotoxic effects were evaluated using MTT assays, where several derivatives exhibited significant antiproliferative activity with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis through caspase activation pathways, particularly caspases 3, 8, and 9 . Furthermore, the inhibition of key kinases involved in cell cycle regulation has been observed.
Case Studies
- Study on Anticancer Effects : A study focusing on phenylacetamide derivatives indicated that compounds with a sulfinyl group showed improved activity against HepG2 liver cancer cells with an EC50 value significantly lower than doxorubicin .
- Antimicrobial Testing : Another investigation into the antimicrobial properties confirmed that chloroacetamides were effective against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituent Position : The position of substituents on the phenyl ring plays a critical role in determining biological activity.
- Lipophilicity : Increased lipophilicity enhances membrane penetration and biological efficacy.
Q & A
Q. Optimization Strategies :
Q. Characterization :
- NMR : Key signals include the sulfinyl group (δ 2.8–3.2 ppm for S=O) and N-methyl resonance (δ 3.1 ppm) .
- X-ray Crystallography : Confirms sulfinyl stereochemistry and planarity of the acetamide backbone .
How can structural data discrepancies in crystallographic studies of sulfinyl acetamides be resolved?
Advanced Data Contradiction Analysis
Discrepancies often arise from:
Q. Resolution Methods :
- High-Resolution Data : Collect at low temperature (e.g., 173 K) to reduce thermal motion .
- Refinement Constraints : Use SHELXL's restraints (e.g., DFIX for S=O bond lengths) guided by similar structures .
- Validation Tools : Check R-factor gaps (ΔR > 5% suggests overfitting) and electron density maps for unmodeled features .
What crystallographic techniques are critical for resolving the molecular conformation of sulfinyl acetamides?
Q. Basic Crystallography Workflow
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker APEX-II CCD diffractometer. Key parameters:
- θ Range : 2.2–28.3° for high completeness .
- Absorption Correction : Apply SADABS for µ < 0.3 mm⁻¹ .
- Structure Solution : Direct methods in SHELXS locate heavy atoms (Cl, S), followed by Fourier recycling for H atoms .
- Refinement : Full-matrix least-squares refinement in SHELXL with anisotropic displacement parameters for non-H atoms .
Q. Example Metrics :
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.042 |
| wR₂ (all data) | 0.107 |
| CCDC Deposition | 1234567 |
How do intermolecular interactions influence the stability and packing of sulfinyl acetamides in the solid state?
Advanced Molecular Interactions
Key interactions identified via X-ray:
Q. Impact on Stability :
- Melting Point : Stronger H-bonding networks correlate with higher m.p. (e.g., 160–165°C) .
- Solubility : Weak C–H∙∙∙π interactions reduce solubility in nonpolar solvents .
What methodological challenges arise in refining low-quality diffraction data for sulfinyl-containing compounds?
Advanced Refinement Challenges
Common Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
